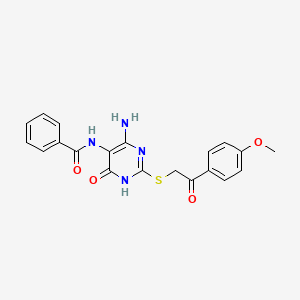![molecular formula C21H18BrN5O2 B2605648 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1326858-30-3](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O2 and its molecular weight is 452.312. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Advanced Oxidation Processes for Degradation
Research on acetaminophen degradation through advanced oxidation processes (AOPs) highlights the interest in organic compounds' interactions with environmental contaminants. These studies emphasize the critical evaluation of by-products, biotoxicity, and the pathways through which organic compounds undergo transformation, which can be pertinent to understanding the environmental fate and potential applications of complex molecules like the specified acetamide derivative (Qutob et al., 2022).
Synthetic Approaches
A practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing anti-inflammatory materials, illustrates the challenges and innovations in synthesizing brominated organic compounds. This insight is useful for contemplating the synthetic pathways that might be involved in creating compounds like the one , considering the role of bromine and the need for efficient, less toxic synthetic routes (Qiu et al., 2009).
Biological Activities of Acetamide and Formamide Derivatives
The biological effects of acetamide, formamide, and their derivatives provide a foundation for understanding the biological relevance and potential therapeutic applications of acetamide derivatives. These compounds' varied biological responses underscore the importance of exploring novel compounds for potential pharmacological uses (Kennedy, 2001).
Molecular Docking and Biological Significance
A systematic review focused on molecular docking simulation of small molecules as anticancer drug candidates, including non-small cell lung carcinoma, highlights the importance of computational methods in evaluating the potential therapeutic applications of complex organic molecules. This approach is crucial for identifying promising compounds for further research and development (Hidayat et al., 2022).
Environmental Protection and Adsorptive Elimination
Studies on the adsorptive elimination of pharmaceuticals from water showcase the environmental applications of organic compounds in removing contaminants. The mechanisms of action, effectiveness, and regeneration of adsorbents discussed could provide insights into the environmental relevance of synthesizing and studying compounds like the specified acetamide derivative (Igwegbe et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-methyl-1H-pyrazole to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine. This intermediate is then reacted with N-(4-methylbenzyl)acetamide to form the final product.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-methyl-1H-pyrazole", "N-(4-methylbenzyl)acetamide" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3-methyl-1H-pyrazole in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine.", "Step 2: The intermediate 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine is then reacted with N-(4-methylbenzyl)acetamide in the presence of a base such as potassium carbonate to form the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide." ] } | |
CAS番号 |
1326858-30-3 |
製品名 |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide |
分子式 |
C21H18BrN5O2 |
分子量 |
452.312 |
IUPAC名 |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H18BrN5O2/c1-14-2-4-15(5-3-14)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)16-6-8-17(22)9-7-16/h2-10,13H,11-12H2,1H3,(H,23,28) |
InChIキー |
KTWCVBKJPKXBDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2605566.png)

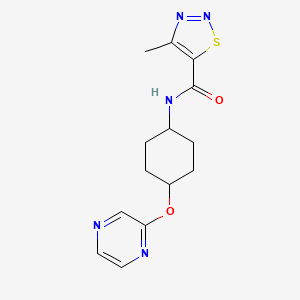
![4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2605569.png)
![3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2605570.png)

![7-(4-fluorophenyl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2605573.png)
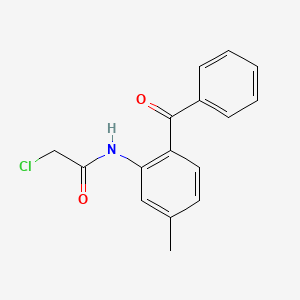
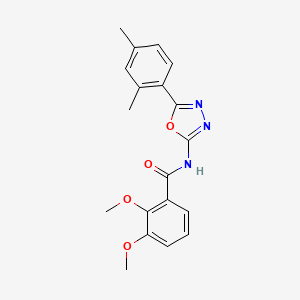
![(1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2605577.png)
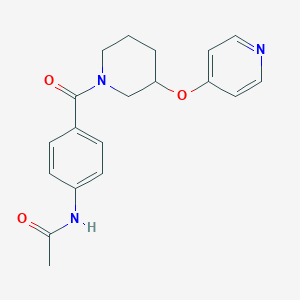
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2605579.png)

